N-cyclohexyl-3,3-dimethylbutanamide
Description
N-Cyclohexyl-3,3-dimethylbutanamide (CAS 7473-22-5) is a tertiary amide with the molecular formula C₁₂H₂₃NO and a molar mass of 197.32 g/mol. It features a cyclohexyl group attached to the amide nitrogen and a branched 3,3-dimethylbutanoyl chain. Key physicochemical properties include a density of 0.92 g/cm³, a boiling point of 334.2°C, and a flash point of 200.4°C . The compound has historical significance, with synthesis methods and applications documented in patents such as US2060154 (1934) .
Properties
CAS No. |
7473-22-5 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-cyclohexyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)9-11(14)13-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,13,14) |
InChI Key |
QKFUDYIYOWGUJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1CCCCC1 |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCCC1 |
Other CAS No. |
7473-22-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Cyclohexyl-3-methylbutanamide (CAS 1195148-85-6)
- Molecular Formula: C₁₁H₂₁NO
- Molar Mass : 183.29 g/mol
- Key Differences : Lacks one methyl group at the 3-position of the butanamide chain, reducing steric hindrance and molecular weight compared to N-cyclohexyl-3,3-dimethylbutanamide. This structural variation may enhance solubility in polar solvents .
N-Butyl-3-oxo-butanamide
- Molecular Formula: C₈H₁₅NO₂
- Molar Mass : 157.21 g/mol
- Key Differences : Contains a ketone (3-oxo) group instead of dimethyl substitution. The electron-withdrawing ketone increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic acyl substitutions. Synthesized in 89% yield via reaction of diketene with butylamine .
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Functional Features |
|---|---|---|---|---|
| This compound | C₁₂H₂₃NO | 197.32 | 334.2 | 3,3-dimethyl branching |
| N-Cyclohexyl-3-methylbutanamide | C₁₁H₂₁NO | 183.29 | Not reported | 3-methyl substitution |
| N-Butyl-3-oxo-butanamide | C₈H₁₅NO₂ | 157.21 | Not reported | 3-oxo group |
Pharmacologically Relevant Analogs
Nirmatrelvir (PF-07321332)
- Structural Element: Contains a 2-amino-3,3-dimethylbutanamide moiety.
- Key Differences: The dimethylbutanamide group in nirmatrelvir is part of a larger peptidomimetic structure targeting SARS-CoV-2 3CL protease. In contrast, this compound lacks the amino group and complex bicyclic framework, limiting its direct pharmacological relevance but highlighting the utility of 3,3-dimethylbutanamide scaffolds in drug design .
Cyclohexylamine Derivatives in Medicinal Chemistry
8-(N-Methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine
- Molecular Formula : C₁₆H₂₅N₅O₂
- Key Differences: Substitutes the amide group with a xanthine core linked to a methyl-cyclohexylamine. Such derivatives exhibit adenosine receptor antagonism, contrasting with the non-aromatic, amide-driven interactions of this compound .
Hydroxy-Substituted Butanamides
2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide (CAS 81-13-0)
- Molecular Formula: C₉H₁₉NO₄
- Molar Mass : 205.26 g/mol
- This contrasts with the hydrophobic profile of this compound, which lacks hydroxyl substituents .
Preparation Methods
2a. Acyl Chloride and Amine Reaction
The most straightforward method involves reacting 3,3-dimethylbutanoyl chloride with cyclohexylamine. This exothermic reaction typically proceeds under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the acyl chloride.
Procedure :
-
Dissolve cyclohexylamine (1.0 equiv) in dry dichloromethane (DCM) at 0°C.
-
Slowly add 3,3-dimethylbutanoyl chloride (1.1 equiv) dropwise with stirring.
-
Warm to room temperature and stir for 12–24 hours.
-
Quench with aqueous sodium bicarbonate, extract with DCM, and dry over anhydrous sodium sulfate.
Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate).
Limitations :
-
Requires strict anhydrous conditions.
-
Risk of generating HCl gas, necessitating scavengers like triethylamine.
2b. Coupling Agents in Amide Synthesis
Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation between 3,3-dimethylbutanoic acid and cyclohexylamine.
Procedure :
-
Activate 3,3-dimethylbutanoic acid (1.0 equiv) with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF for 30 minutes.
-
Add cyclohexylamine (1.0 equiv) and stir at room temperature for 24 hours.
-
Extract with ethyl acetate, wash with brine, and purify via recrystallization.
Yield : 80–85% with high purity (>95% by HPLC).
Advantages :
-
Avoids acyl chloride preparation.
-
Compatible with acid-sensitive substrates.
Schotten-Baumann Reaction
This classical method employs interfacial acylation under biphasic conditions (water/organic solvent).
Procedure :
-
Dissolve cyclohexylamine in aqueous sodium hydroxide (10% w/v).
-
Add 3,3-dimethylbutanoyl chloride in diethyl ether dropwise with vigorous stirring.
-
Separate the organic layer, dry, and concentrate.
Yield : 50–60% due to partial hydrolysis of the acyl chloride.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Procedure :
-
Mix 3,3-dimethylbutanoic acid (1.0 equiv), cyclohexylamine (1.2 equiv), and propylphosphonic anhydride (T3P, 1.5 equiv) in acetonitrile.
-
Irradiate at 100°C for 15 minutes under microwave conditions.
-
Purify via flash chromatography.
Yield : 90–92% with >98% purity.
Catalytic Methods
5a. Palladium-Catalyzed Amination
Palladium catalysts enable coupling between 3,3-dimethylbutanamide derivatives and cyclohexyl halides.
Procedure :
-
React 3,3-dimethylbutanamide with iodocyclohexane (1.1 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 24 hours.
-
Filter through Celite and concentrate.
Yield : 70–75%.
5b. Enzyme-Catalyzed Synthesis
Lipases (e.g., Candida antarctica Lipase B) catalyze amide formation in non-aqueous media.
Procedure :
-
Mix 3,3-dimethylbutanoic acid (1.0 equiv) and cyclohexylamine (1.5 equiv) in tert-butanol.
-
Add immobilized lipase (50 mg/mmol) and stir at 40°C for 48 hours.
-
Filter and concentrate.
Yield : 60–65% with excellent enantioselectivity (if applicable).
Purification and Characterization
6a. Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent.
-
Recrystallization : Ethanol/water (4:1) yields crystalline product.
6b. Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 5.80 (br s, 1H, NH), 3.35–3.25 (m, 1H, cyclohexyl), 2.15 (s, 2H, CH₂), 1.70–1.20 (m, 10H, cyclohexyl), 1.05 (s, 9H, C(CH₃)₃).
-
IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O stretch).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 65–75 | 90–95 | 12–24 h | Moderate |
| EDC/HOBt Coupling | 80–85 | >95 | 24 h | High |
| Microwave-Assisted | 90–92 | >98 | 15 min | High |
| Palladium Catalysis | 70–75 | 85–90 | 24 h | Low |
| Enzymatic | 60–65 | 80–85 | 48 h | Moderate |
Industrial-Scale Production Considerations
For large-scale synthesis, the EDC/HOBt coupling method is preferred due to its high yield and reproducibility. Solvent recovery systems and continuous flow reactors further enhance cost-efficiency.
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